molecular formula C10H16O3 B13609298 4-Cyclohexyl-2-oxobutanoic acid

4-Cyclohexyl-2-oxobutanoic acid

Cat. No.: B13609298
M. Wt: 184.23 g/mol
InChI Key: LAKCKYCKQKIFOE-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-oxobutanoic acid is an organic compound that belongs to the class of keto acids. It is structurally related to both ketones and carboxylic acids, featuring a cyclohexyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 4-Cyclohexyl-2-oxobutanoic acid. One common method involves the Claisen condensation reaction, where cyclohexanone reacts with ethyl acetoacetate in the presence of a base. The product is then hydrolyzed to yield this compound. Other methods include the Michael addition reaction and the Friedel-Crafts reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclohexyl-2-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of cyclic compounds, including heterocycles and steroids.

    Biology: The compound is used in the preparation of chiral ligands for asymmetric synthesis reactions, which are important in the development of biologically active molecules.

    Medicine: It serves as a precursor in pharmaceutical development, aiding in the synthesis of various therapeutic agents.

    Industry: The compound’s unique properties make it valuable in material science for the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific details on its mechanism of action in biological systems are still under investigation .

Comparison with Similar Compounds

    2-Oxobutanoic acid: A short-chain keto acid with similar structural features.

    Cyclohexanone: A related compound used in the synthesis of 4-Cyclohexyl-2-oxobutanoic acid.

    Ethyl acetoacetate: Another precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its combination of a cyclohexyl group with a keto acid structure. This combination imparts stability and reactivity, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-cyclohexyl-2-oxobutanoic acid

InChI

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13)

InChI Key

LAKCKYCKQKIFOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)C(=O)O

Origin of Product

United States

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